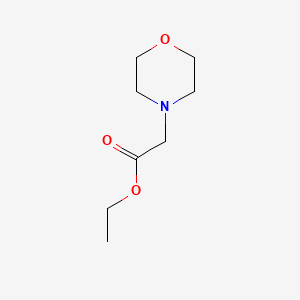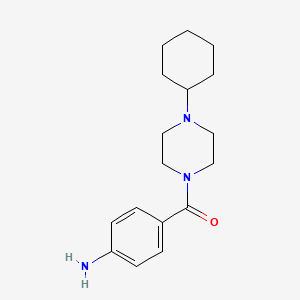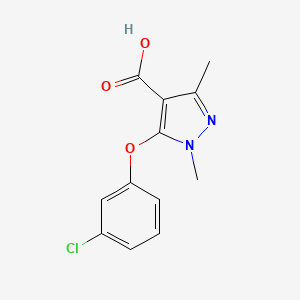
Ethyl 2-Morpholinoacetate
Overview
Description
Ethyl 2-Morpholinoacetate is a chemical compound with the molecular formula C8H15NO3 . It is used in various laboratory applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-Morpholinoacetate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is SITMDWHJQROIPF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-Morpholinoacetate is a solid at room temperature . It has a molecular weight of 173.21 . The compound has a high GI absorption and is not a BBB permeant . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 2-Morpholinoacetate is utilized in the synthesis of various pharmaceutical compounds. Its structure is beneficial in creating morpholine derivatives, which are present in several bioactive molecules and drugs . The compound serves as a precursor in the preparation of arylglycine derivatives through oxidative sp3 C–H functionalization of α-amino esters, which are important intermediates in drug development .
Organic Synthesis
In organic chemistry, Ethyl 2-Morpholinoacetate is used as a building block for the synthesis of complex organic molecules. It is particularly useful in reactions involving the functionalization of sp3 C–H bonds adjacent to a nitrogen atom, leading to the creation of indolylglycine derivatives, which are valuable in medicinal chemistry .
Material Science
Ethyl 2-Morpholinoacetate plays a role in material science, particularly in the field of catalysis. It can be involved in the synthesis of catalysts used for the oxidation of organic compounds, such as ethyl acetate, which is a common volatile organic compound (VOC) in industrial settings .
Analytical Chemistry
In analytical chemistry, Ethyl 2-Morpholinoacetate is used for the calibration and validation of analytical methods, including NMR, HPLC, LC-MS, and UPLC. It serves as a standard or reference compound due to its well-defined physical and chemical properties .
Biochemistry
The compound finds applications in biochemistry research, particularly in the study of enzyme-catalyzed reactions and biochemical pathways. Its morpholine ring is a common motif in bioactive compounds, making it a useful model for studying molecular interactions and reaction mechanisms .
Industrial Uses
Ethyl 2-Morpholinoacetate is used in various industrial processes, including the production of fine chemicals and as an intermediate in the synthesis of more complex chemical entities. Its stability and reactivity make it a versatile compound in industrial chemistry applications .
Safety and Hazards
Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Morpholinoacetate | |
CAS RN |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)




![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)





